molecular formula C12H10ClNO B598414 4-(Benzyloxy)-2-chloropyridine CAS No. 182556-72-5

4-(Benzyloxy)-2-chloropyridine

Cat. No.: B598414
CAS No.: 182556-72-5
M. Wt: 219.668
InChI Key: XZLZQERVHJHMAL-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-chloropyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds This compound is characterized by a pyridine ring substituted with a benzyloxy group at the 4-position and a chlorine atom at the 2-position

Scientific Research Applications

4-(Benzyloxy)-2-chloropyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-2-chloropyridine typically involves the reaction of 2-chloropyridine with benzyl alcohol in the presence of a base. One common method includes the use of potassium carbonate as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzyloxy)-2-chloropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 2-position can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like DMF or tetrahydrofuran (THF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions.

Major Products:

    Nucleophilic Substitution: Formation of substituted pyridines.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of piperidine derivatives.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2-chloropyridine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The benzyloxy group may facilitate binding to certain enzymes or receptors, while the chlorine atom can influence the compound’s reactivity and stability. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

    4-(Benzyloxy)benzyl chloride: Similar structure with a benzyl chloride group instead of a pyridine ring.

    4-(Benzyloxy)-2-hydroxybenzaldehyde: Contains a hydroxy group instead of a chlorine atom.

    4-(Benzyloxy)phenol: Lacks the pyridine ring and chlorine atom.

Uniqueness: 4-(Benzyloxy)-2-chloropyridine is unique due to the presence of both a benzyloxy group and a chlorine atom on the pyridine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.

Properties

IUPAC Name

2-chloro-4-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZLZQERVHJHMAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70695341
Record name 4-(Benzyloxy)-2-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182556-72-5
Record name 4-(Benzyloxy)-2-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(benzyloxy)-2-chloropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a cooled (0° C.) slurry of washed (hexanes) sodium hydride (14.07 g, 352 mmol) in THF (650 mL) was added dropwise a solution of benzyl alcohol (35.2 mL, 337 mmol) in THF (200 mL). After stirring for 15 minutes, a solution of 2-chloro-4-nitropyridine (50 g, 306 mmol) in THF (200 mL) was added dropwise. After heating to reflux for 16 hours, the black slurry was diluted with water (200 mL) and concentrated to remove the THF. The resulting mixture was diluted with more water and filtered. The filtrate was extracted with ether and ethyl acetate. The combine organics were dried and concentrated. The residue was chromatographed (10% ethyl acetate in hexanes) to provide the product as orange solid.
Quantity
14.07 g
Type
reactant
Reaction Step One
Name
Quantity
650 mL
Type
solvent
Reaction Step One
Quantity
35.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

4-Benzyloxy-2-pyridone (26.3 g, 0.131 mol) and POCl3 (200 mL) was heated at reflux for 2 h. The mixture was cooled and poured into 1 L of crushed ice and then 500 mL of ethyl acetate was added. The mixture was treated with decolorizing carbon, filtered and then treated with solid potassium carbonate until gas ceased to evolve. The mixture was filtered and the layers were separated. The aqueous layer was extracted three times with ethyl acetate. The combined organic layers were treated with decolorizing carbon, dried (MgSO4), filtered and the solvent was removed in-vacuo. The crude product was chromatographed to give 2-chloro-4-benzyloxypyridine (8 g, 28% yield) as a white solid, mp=91° C. -93° C. Anal. Calcd. for C12H10NO: C,65.61; H,4.59; N,6.38 Found: C,,65.59; H,4.55; N,6.39.
Quantity
26.3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Preparation of 4-(benzyloxy-2-chloropyridine: A 250 mL round-bottomed flask was charged with 4-(benzyloxy)pyridin-2(1H)-one (10.0 g, 49.7 mmol) and phosphorus oxychloride (55.6 mL, 596 mmol). The reaction mixture was heated at 90° C. overnight, then cooled and carefully quenched with sodium carbonate and sodium hydroxide to pH 7. The aqueous layer was extracted with dichloromethane. The organic layer was dried over sodium sulfate, filtered and concentrated. The residue was purified by silica gel column chromatography with dichloromethane as eluent to afford 4-(benzyloxy)-2-chloropyridine (5.14 g, 47.1% yield) as white solid. 1H NMR (CDCl3) δ 8.19 (d, 1H), 7.34-7.44 (m, 5H), 6.91 (d, 1H), 6.81 (dd, 1H), 5.10 (s, 2H). LC/MS: (5 to 95) Rt=2.64 min (ESI) m/z=220 (M+H) (40%).
Name
benzyloxy-2-chloropyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
55.6 mL
Type
reactant
Reaction Step Two

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